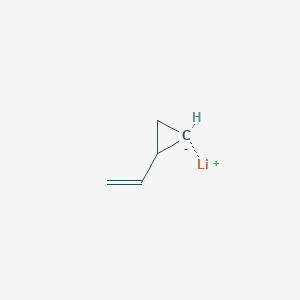
lithium;ethenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethenylcyclopropane is a compound that combines lithium with ethenylcyclopropane, a cyclopropane ring with a vinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethenylcyclopropane typically involves the reaction of ethenylcyclopropane with a lithium reagent. One common method is the reaction of ethenylcyclopropane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the lithium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethenylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.
Substitution: The lithium atom in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide derivatives, while substitution reactions can produce halogenated cyclopropane compounds.
Scientific Research Applications
Lithium;ethenylcyclopropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it a useful tool in the study of biological processes involving reactive intermediates.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of lithium;ethenylcyclopropane involves its ability to participate in various chemical reactions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the ethenyl group, which can stabilize reaction intermediates. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, but generally involve the formation and breaking of carbon-carbon and carbon-lithium bonds.
Comparison with Similar Compounds
Similar Compounds
Lithium;cyclopropane: Similar in structure but lacks the ethenyl group, resulting in different reactivity and applications.
Lithium;vinylcyclopropane: Contains a vinyl group but differs in the position of the lithium atom, affecting its chemical behavior.
Lithium;propylcyclopropane: Similar in structure but with a propyl group instead of an ethenyl group, leading to different reactivity.
Uniqueness
Lithium;ethenylcyclopropane is unique due to the presence of both a lithium atom and an ethenyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical processes and applications. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
CAS No. |
61782-55-6 |
|---|---|
Molecular Formula |
C5H7Li |
Molecular Weight |
74.1 g/mol |
IUPAC Name |
lithium;ethenylcyclopropane |
InChI |
InChI=1S/C5H7.Li/c1-2-5-3-4-5;/h2-3,5H,1,4H2;/q-1;+1 |
InChI Key |
KLUWTDIITNTUCO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=CC1C[CH-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















